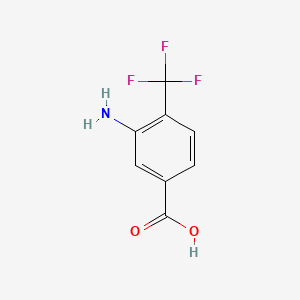

3-Amino-4-(trifluoromethyl)benzoic acid

Description

Significance in Fluorinated Organic Chemistry Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, bioavailability, and binding affinity. innospk.comresearchgate.netmdpi.com 3-Amino-4-(trifluoromethyl)benzoic acid serves as a valuable intermediate in this context. The trifluoromethyl (CF3) group is particularly significant; its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's physicochemical and biological properties. mdpi.comorganic-chemistry.org Replacing a hydrogen atom with a fluorine atom or adding a trifluoromethyl group are established strategies for reducing a drug's metabolism, which can increase its half-life. mdpi.com

The structure of this compound is trifunctional, containing a carboxylic acid, an amino group, and the trifluoromethylated aromatic ring. This allows it to be a versatile building block in organic synthesis. innospk.com The amino and carboxyl groups can participate in a wide array of chemical reactions, such as amide formation and esterification, which are fundamental for constructing larger, more complex molecular architectures. innospk.com Consequently, this compound and its isomers are used as reagents and intermediates for the synthesis of potential drug molecules and other fine chemicals. innospk.com

Overview of Aromatic Carboxylic Acid Derivatives in Contemporary Scientific Inquiry

Aromatic carboxylic acids and their derivatives are a critically important class of compounds in organic chemistry and drug discovery. researchgate.net They are widely available, structurally diverse, and generally stable, making them common feedstock chemicals in synthesis. researchgate.net Research has shown that approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid group. wiley-vch.de This functional group is often a key determinant of a molecule's pharmacophore, influencing properties like water solubility and cell permeation. researchgate.net

In contemporary research, aromatic carboxylic acids are used in a variety of advanced synthetic applications. They undergo C-C coupling processes to form diverse alkenes and are used in deoxygenative ketone synthesis. researchgate.net Furthermore, they are employed in radical tandem C-N coupling strategies to construct aromatic tertiary amines, which are vital structures in organic chemistry. researchgate.net The carboxylic acid functional group is a crucial scaffold in the fields of polymers and agrochemicals as well. researchgate.net Its ability to ionize at physiological pH can enhance the water solubility of biologically active compounds. wiley-vch.deresearchgate.net

Historical Context of Trifluoromethylated Benzoic Acids in Research

The introduction of trifluoromethyl groups into organic molecules, particularly aromatic systems, has been a major focus of research for decades. The unique properties conferred by the CF3 group—such as high electronegativity, metabolic stability, and its ability to act as a bioisostere for other groups—have made it a prized substituent in the design of pharmaceuticals and agrochemicals. mdpi.comorganic-chemistry.org

Historically, the synthesis of trifluoromethylated compounds required harsh conditions or multi-step procedures. organic-chemistry.org However, the development of more efficient and convenient trifluoromethylation methods has broadened their accessibility and application. organic-chemistry.orgacs.org The direct transformation of widely available carboxylic acids into trifluoromethyl ketones, for example, represents a significant methodological advancement. organic-chemistry.org Trifluoromethylated benzoic acids, as a class, became important research targets and synthetic intermediates as the value of the CF3 group became more widely appreciated in medicinal chemistry. sigmaaldrich.comacs.org These compounds serve as precursors for a wide range of more complex fluorinated molecules, facilitating the exploration of structure-activity relationships in drug discovery programs. organic-chemistry.orgacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C8H6F3NO2 |

| Ethanol | C2H6O |

| Ether (Diethyl ether) | C4H10O |

| Chloroform | CHCl3 |

| Acetic acid | C2H4O2 |

| Benzoic acid | C7H6O2 |

| 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 |

| 3-Amino-4-fluorobenzoic acid | C7H6FNO2 |

| 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 |

| 4-Amino-3-(trifluoromethyl)benzoic acid | C8H6F3NO2 |

| 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 |

| 3-Amino-4-(trifluoromethoxy)benzoic acid | C8H6F3NO3 |

| 4-Amino-3-(trifluoromethoxy)benzoic acid | C8H6F3NO3 |

| 3-Amino-4-(methylamino)benzoic acid | C8H10N2O2 |

| Trimethyl(trifluoromethyl)silane | C4H9F3Si |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYKHFGOJJKVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125483-00-3 | |

| Record name | 3-Amino-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity

Strategies for Synthesis of 3-Amino-4-(trifluoromethyl)benzoic acid

The preparation of this compound can be approached through various synthetic strategies, ranging from classical methodologies to more modern, catalytically driven processes.

Common Synthetic Routes

A prevalent strategy for the synthesis of aromatic amines involves the reduction of a corresponding nitro compound. In the context of this compound, a common precursor is 3-nitro-4-(trifluoromethyl)benzoic acid. This intermediate can be synthesized from 4-chloro-3-nitrobenzotrifluoride (B52861) through a nucleophilic aromatic substitution reaction with a cyanide source to introduce the carboxylic acid precursor, followed by hydrolysis. The subsequent reduction of the nitro group to an amine is typically achieved using standard reducing agents such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.

Another classical approach involves the diazotization of a suitable aminobenzoic acid precursor, followed by a Sandmeyer-type reaction. For instance, a related aminobenzoic acid could be diazotized with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This intermediate can then be subjected to a variety of transformations to introduce the desired substituents. While not a direct synthesis of the title compound from a simple aminobenzoic acid, this methodology is fundamental in the synthesis of various substituted aromatic compounds and could be adapted for the synthesis of precursors to this compound. The Sandmeyer reaction, for example, allows for the introduction of halides, cyano, or trifluoromethyl groups onto an aromatic ring. wikipedia.orgbyjus.comnih.gov

A plausible, though less direct, route could involve the Hofmann rearrangement of a phthalimide (B116566) derivative. This would entail the synthesis of a substituted phthalic anhydride, which could then be converted to the corresponding phthalimide. Treatment of the phthalimide with a base and bromine would lead to the formation of the anthranilic acid derivative.

Novel Synthetic Approaches and Catalyst Development

Modern organic synthesis has seen the advent of novel catalytic systems that offer more efficient and selective routes to complex molecules. For the synthesis of this compound and its derivatives, catalyst development has focused on improving the efficiency of key bond-forming reactions.

For instance, advancements in catalytic C-H activation and amination reactions provide potential avenues for more direct synthetic strategies. While specific examples for the direct synthesis of this compound via this method are not widely reported, the principles of directed C-H functionalization could theoretically be applied to a suitably substituted benzoic acid derivative.

Furthermore, the development of novel trifluoromethylation reagents and catalytic methods for their introduction onto aromatic rings is an active area of research. organic-chemistry.orgnih.gov These newer methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches. A Sandmeyer-type trifluoromethylation, for example, has been developed using copper catalysts and a suitable trifluoromethyl source, which could be applied to a diazotized amino precursor. wikipedia.orgorganic-chemistry.orgnih.gov

Chemical Reactivity of Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the carboxylic acid, the amino group, and the trifluoromethyl group.

Carboxylic Acid Moiety Reactions

The carboxylic acid group readily undergoes typical reactions such as esterification and amidation.

Esterification: In the presence of an alcohol and an acid catalyst (e.g., sulfuric acid), this compound can be converted to its corresponding ester. This Fischer esterification is a reversible process, and reaction conditions are typically optimized to favor product formation, for example, by removing water as it is formed.

Amidation: The carboxylic acid can be activated to form an amide bond with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

Amino Group Reactions

The amino group in this compound is a nucleophilic center and can participate in a variety of reactions.

Nucleophilicity: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers. However, the nucleophilicity of this amino group is attenuated by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. Despite this, it can still undergo reactions such as acylation with acid chlorides or anhydrides to form amides.

Heterocyclic Annulations: The ortho-relationship between the amino and carboxylic acid groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolines and their derivatives. organic-chemistry.orgnih.govresearchgate.netmdpi.com For example, condensation with a suitable one-carbon synthon, such as an orthoester or formamide, can lead to the formation of a quinazolinone ring system. Reaction with aldehydes or ketones can lead to the formation of Schiff bases, which can then undergo further cyclization reactions. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

| Reaction | Reagents | Product |

| Acylation | Acid Chloride/Anhydride | Amide |

| Quinazoline Synthesis | Orthoester/Formamide | Quinazolinone |

Electronic Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. ontosight.ai This has a profound impact on the reactivity of the entire molecule.

Acidity of the Carboxylic Acid: The -CF3 group, being strongly electron-withdrawing, stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid. This inductive effect increases the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid.

Nucleophilicity of the Amino Group: The electron-withdrawing nature of the -CF3 group significantly reduces the electron density on the adjacent amino group, thereby decreasing its nucleophilicity. nih.gov This can make reactions involving the amino group, such as acylation or alkylation, more challenging compared to anilines with electron-donating or less deactivating substituents.

Electrophilic Aromatic Substitution: The trifluoromethyl group is a strong deactivating group and a meta-director for electrophilic aromatic substitution reactions on the benzene (B151609) ring. vaia.comyoutube.com This is due to its strong inductive electron withdrawal, which destabilizes the positively charged intermediate (arenium ion) formed during ortho and para attack. Consequently, electrophilic substitution, if it occurs, will preferentially take place at the position meta to the trifluoromethyl group.

| Functional Group | Effect of Trifluoromethyl Group |

| Carboxylic Acid | Increased Acidity |

| Amino Group | Decreased Nucleophilicity |

| Aromatic Ring | Deactivation and meta-direction for EAS |

Mechanistic Studies of Synthetic Transformations

The transformation of 4-(trifluoromethyl)benzoic acid into this compound is a testament to the principles of electrophilic aromatic substitution and subsequent reduction reactions. A thorough understanding of the mechanisms at play is essential for controlling the regioselectivity and efficiency of the synthesis.

Electrophilic Aromatic Nitration of 4-(Trifluoromethyl)benzoic acid

The introduction of a nitro group onto the aromatic ring of 4-(trifluoromethyl)benzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Mechanism:

The reaction mechanism proceeds through several key steps:

Generation of the Electrophile: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Formation of the Sigma Complex (Wheland Intermediate): The electron-rich π-system of the benzene ring of 4-(trifluoromethyl)benzoic acid acts as a nucleophile, attacking the nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate.

Regioselectivity: The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the benzene ring: the carboxylic acid (-COOH) group and the trifluoromethyl (-CF₃) group. Both of these groups are electron-withdrawing and act as deactivating meta-directors. vedantu.comlibretexts.org This means they decrease the electron density of the aromatic ring, making it less reactive towards electrophiles, and direct the incoming electrophile to the positions meta to themselves. In the case of 4-(trifluoromethyl)benzoic acid, the positions meta to the -CF₃ group are C3 and C5, and the position meta to the -COOH group is C3. Therefore, the nitration reaction selectively occurs at the C3 position, which is meta to both deactivating groups. The stability of the Wheland intermediate is a key factor in determining this regioselectivity. Attack at the meta position keeps the positive charge of the carbocation away from the electron-withdrawing substituents, resulting in a more stable intermediate compared to ortho or para attack. libretexts.org

Deprotonation and Re-aromatization: In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly introduced nitro group. This restores the aromaticity of the ring and yields the product, 3-nitro-4-(trifluoromethyl)benzoic acid.

Table 1: Key Intermediates and Transition States in the Nitration of 4-(Trifluoromethyl)benzoic acid

| Step | Intermediate/Transition State | Description |

| 1 | Nitronium ion (NO₂⁺) | The active electrophile generated from nitric and sulfuric acids. |

| 2 | Sigma Complex (Wheland Intermediate) | A resonance-stabilized carbocation formed by the attack of the aromatic ring on the nitronium ion. |

| 3 | Transition State for Deprotonation | The energy maximum leading to the loss of a proton and restoration of aromaticity. |

Reduction of 3-Nitro-4-(trifluoromethyl)benzoic acid

The final step in the synthesis is the reduction of the nitro group of 3-nitro-4-(trifluoromethyl)benzoic acid to an amino group. This transformation is most commonly achieved through catalytic hydrogenation.

Mechanism:

Catalytic hydrogenation involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. The mechanism is complex and occurs on the surface of the catalyst.

Adsorption of Reactants: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst. Hydrogen molecules dissociate into hydrogen atoms on the catalyst surface.

Stepwise Reduction of the Nitro Group: The reduction of the nitro group is believed to proceed in a stepwise manner. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). Finally, the hydroxylamino group is reduced to the amino group (-NH₂).

R-NO₂ → R-NO → R-NHOH → R-NH₂

These intermediates are highly reactive and are typically not isolated during the reaction. The presence of electron-withdrawing groups on the aromatic ring can influence the rate of reduction.

Desorption of the Product: Once the reduction is complete, the final product, this compound, desorbs from the catalyst surface, regenerating the active sites for further reaction cycles.

Table 2: Proposed Intermediates in the Catalytic Hydrogenation of 3-Nitro-4-(trifluoromethyl)benzoic acid

| Intermediate | Chemical Formula | Description |

| Nitroso Intermediate | C₈H₄F₃NO₃ | Formed by the initial reduction of the nitro group. |

| Hydroxylamino Intermediate | C₈H₆F₃NO₃ | Formed by the reduction of the nitroso group. |

The mechanistic understanding of these synthetic transformations is critical for the rational design of improved synthetic protocols for this compound and its derivatives, enabling the efficient production of this valuable chemical compound.

Spectroscopic and Computational Characterization

Advanced Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of a compound. Each method probes different aspects of the molecule's quantum mechanical properties, from nuclear spin states to vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For 3-Amino-4-(trifluoromethyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are the most relevant techniques.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The aromatic region would display a complex splitting pattern due to the substitution pattern. The proton ortho to the amino group (C5-H) would likely appear most upfield, influenced by the electron-donating nature of the amine. The proton ortho to the carboxylic acid (C2-H) would be shifted downfield, and the proton between the two electron-withdrawing groups (C6-H) would be the most deshielded. The -NH₂ and -COOH protons would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to each carbon atom in the unique electronic environment. The carboxyl carbon (-COOH) would have the largest chemical shift (typically >165 ppm). The carbon attached to the trifluoromethyl group (C4) would be significantly influenced by the fluorine atoms, and its signal would likely show coupling (quartet) in a high-resolution spectrum. The carbons bonded to the amino group (C3) and the other aromatic carbons would appear at chemical shifts predicted by standard substituent effects.

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The spectrum for this compound would be expected to show a single sharp signal, a singlet, for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift would be characteristic of a trifluoromethyl group attached to an aromatic ring. nih.gov

Table 1: Predicted NMR Data for this compound Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 11.0 - 13.0 | broad s | -COOH |

| 7.5 - 8.0 | d | C2-H | |

| 7.3 - 7.6 | d | C6-H | |

| 6.8 - 7.2 | dd | C5-H | |

| 4.5 - 6.0 | broad s | -NH₂ | |

| ¹³C | >165 | s | -COOH |

| ~150 | s | C3-NH₂ | |

| ~135 | s | C1-COOH | |

| ~132 | s | C5 | |

| ~128 | q | -CF₃ | |

| ~125 | q | C4-CF₃ | |

| ~120 | s | C6 | |

| ~115 | s | C2 |

| ¹⁹F | -60 to -65 | s | -CF₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the stretching and bending modes of chemical bonds. IR and Raman spectroscopy are complementary techniques that provide a molecular fingerprint. thermofisher.com

Key expected vibrational frequencies for this compound would include:

N-H Stretching: Symmetric and asymmetric stretches for the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region. researchgate.net

O-H Stretching: A very broad band from the carboxylic acid group, centered around 3000 cm⁻¹, often overlapping with C-H stretches.

C-H Stretching: Aromatic C-H stretches would be observed just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹. Dimerization through hydrogen bonding could shift this to a lower frequency. ijtsrd.com

N-H Bending: This vibration for the amino group typically appears in the 1590-1650 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.

C-F Stretching: The trifluoromethyl group would exhibit very strong, characteristic C-F stretching bands, typically found in the 1100-1350 cm⁻¹ region. mdpi.com

C-O Stretching: The stretch for the carboxylic acid C-O bond is expected around 1210-1320 cm⁻¹. globalresearchonline.net

Mass Spectrometry for Molecular Identification and Fragmentation Patterns

Mass spectrometry (MS) determines the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. The molecular formula of this compound is C₈H₆F₃NO₂, giving it a molecular weight of approximately 205.13 g/mol . scbt.com

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 205. Key fragmentation pathways for aminobenzoic acids typically involve losses of small, stable molecules or radicals. libretexts.org Plausible fragmentation patterns for this compound include:

Loss of a hydroxyl radical (-OH): [M - 17]⁺ at m/z = 188.

Loss of water (-H₂O): [M - 18]⁺ at m/z = 187, particularly in chemical ionization.

Loss of a carboxyl group (-COOH): [M - 45]⁺ at m/z = 160. docbrown.info

Loss of the trifluoromethyl radical (-CF₃): [M - 69]⁺ at m/z = 136.

The presence of an odd number of nitrogen atoms means the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. libretexts.org

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. Aromatic compounds like this compound absorb strongly in the UV region. The spectrum is dominated by π→π* transitions of the benzene (B151609) ring chromophore. nih.gov

The presence of the amino, carboxyl, and trifluoromethyl groups act as auxochromes, modifying the absorption maxima (λmax) and intensity.

π→π transitions:* These are high-energy, high-intensity absorptions associated with the aromatic system. For substituted benzenes, two main bands are often observed, analogous to the E2 (ca. 204 nm) and B (ca. 256 nm) bands of benzene.

n→π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl or the nitrogen of the amine) to an anti-bonding π* orbital. These bands are often submerged by the more intense π→π* bands. beilstein-journals.org

For the related compound 3-Aminobenzoic Acid, absorption maxima are observed at 194 nm, 226 nm, and 272 nm. sielc.com It is expected that the substitution of the trifluoromethyl group in this compound would cause a shift in these absorption bands.

Fluorescence Spectroscopy and Intramolecular Charge Transfer Phenomena

Molecules possessing both electron-donating groups (like -NH₂) and electron-accepting groups (like -CF₃ and -COOH) on a conjugated π-system are candidates for exhibiting intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com

Upon absorption of a photon, the molecule is promoted from the ground state to a locally excited (LE) state. In polar solvents, this LE state can relax into a lower-energy, highly polar ICT state, where electron density has moved from the donor (amino group) to the acceptor part of the molecule. ias.ac.in This process often leads to dual fluorescence: a higher-energy emission from the LE state and a lower-energy, red-shifted, and solvent-dependent emission from the ICT state. While specific fluorescence studies on this compound are not prominent, its molecular structure strongly suggests the potential for such ICT behavior, making it an interesting candidate for studies in solvatochromism and the development of fluorescent probes. rsc.orgnih.gov

Theoretical and Computational Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and corroborating spectroscopic data. dntb.gov.ua For this compound, DFT calculations could provide:

Optimized Molecular Geometry: Calculation of the most stable conformation, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Theoretical prediction of IR and Raman spectra. These calculated frequencies can be scaled to match experimental values, aiding in the assignment of complex vibrational modes. ijtsrd.commdpi.com

NMR Chemical Shifts: Prediction of ¹H, ¹³C, and ¹⁹F chemical shifts, which can be compared with experimental data to confirm structural assignments.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and corresponds to the lowest energy electronic transition. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions. mdpi.com

UV-Visible Spectra Simulation: Time-dependent DFT (TD-DFT) can be used to calculate electronic transition energies and oscillator strengths, simulating the UV-Vis absorption spectrum. dntb.gov.ua

Such computational studies would offer a deeper understanding of the structure-property relationships governing the behavior of this multifaceted molecule.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure of molecules. nih.gov The geometry optimization of this compound is a crucial first step in its theoretical characterization, aiming to find the most stable arrangement of its atoms, which corresponds to the lowest possible ground state energy. stackexchange.com This process is iterative, involving the calculation of forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. stackexchange.com

DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), can predict key geometric parameters. nih.gov These parameters include bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the precise lengths of C-C, C-N, C-O, C-F, N-H, and O-H bonds, as well as the angles between them. The orientation of the amino (-NH2), carboxylic acid (-COOH), and trifluoromethyl (-CF3) groups relative to the benzene ring is also determined. The steric and electronic effects of the substituents significantly influence the final geometry; for instance, the bulky trifluoromethyl group can cause rotation of the adjacent carboxylic acid group out of the plane of the aromatic ring. researchgate.net The optimized structure provides a foundational model for further analysis of the molecule's properties. researchgate.net

Below is a representative table illustrating the types of geometric parameters that are determined through DFT-based geometry optimization.

| Parameter | Bond/Angle | Predicted Value (Exemplary) |

| Bond Length | C-COOH | 1.49 Å |

| Bond Length | C-NH2 | 1.39 Å |

| Bond Length | C-CF3 | 1.52 Å |

| Bond Angle | C-C-COOH | 121° |

| Bond Angle | C-C-NH2 | 120° |

| Dihedral Angle | C-C-C-N | 180° |

Note: The values in this table are illustrative examples of what DFT calculations would predict and are not experimental data for this compound.

HOMO-LUMO Analysis and Charge Transfer Investigations

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and electronic properties of a molecule. oaji.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. oaji.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and polarizability. nih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, indicating the molecule is more likely to undergo electronic transitions. oaji.netnih.gov

For this compound, the distribution of HOMO and LUMO densities would be calculated using DFT. It is expected that the HOMO would be localized primarily on the electron-donating amino group and the phenyl ring, while the LUMO would be concentrated on the electron-withdrawing trifluoromethyl and carboxylic acid groups. This spatial separation of the HOMO and LUMO is indicative of intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net The analysis of charge transfer characteristics is crucial for applications in materials science, such as in the design of organic emitters, where the degree of HOMO-LUMO overlap influences emission properties. arxiv.org Natural Bond Orbital (NBO) analysis can further quantify the charge delocalization and stabilizing interactions within the molecule. dntb.gov.ua

The following table outlines key parameters derived from a typical HOMO-LUMO analysis.

| Parameter | Description | Significance | Predicted Value (Exemplary) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and stability | 4.7 eV |

| Ionization Potential (I) | -E(HOMO) | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | -E(LUMO) | Energy released when an electron is added | 1.8 eV |

Note: The values in this table are illustrative examples based on similar molecules and are not specific experimental or calculated data for this compound.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Theoretical calculations of vibrational frequencies using DFT are a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. ijtsrd.com By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be predicted for the optimized geometry of this compound. researchgate.net These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data. nih.gov

The analysis involves identifying the characteristic vibrational modes associated with the molecule's functional groups. For this compound, this would include:

N-H stretching modes of the amino group.

O-H stretching of the carboxylic acid.

C=O stretching of the carbonyl group.

C-F stretching modes of the trifluoromethyl group.

C-N and C-C stretching within the aromatic ring.

In-plane and out-of-plane bending vibrations for C-H and other bonds. ijtsrd.com

Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode, indicating the contribution of different internal coordinates to that vibration. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions, such as the π→π* transitions, responsible for the observed absorption bands. researchgate.net

A sample data table showing a comparison between calculated and expected experimental vibrational frequencies is provided below.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3450 | 3500-3400 |

| N-H Asymmetric Stretch | Amino | 3380 | 3400-3300 |

| C-H Stretch | Aromatic Ring | 3070 | 3100-3000 |

| C=O Stretch | Carbonyl | 1715 | 1725-1700 |

| C-F Stretch | Trifluoromethyl | 1150 | 1180-1120 |

| C-N Stretch | Amino | 1280 | 1340-1250 |

Note: The calculated values are representative and intended for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). rjptonline.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For this compound, molecular docking simulations could be performed to explore its potential as an inhibitor for various biological targets, such as enzymes or receptors implicated in disease. nih.gov

The process involves placing the 3D structure of the ligand into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, and a scoring function is used to estimate the binding energy for each pose. ajchem-a.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. researchgate.net For instance, the amino and carboxylic acid groups of the compound could act as hydrogen bond donors or acceptors, while the trifluoromethyl-substituted phenyl ring could engage in hydrophobic or halogen bonding interactions. rjptonline.org These simulations provide valuable insights into the ligand's potential biological activity and can guide the design of more potent derivatives. nih.gov

The results of a molecular docking study are typically summarized in a table like the one below.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase (e.g., 1T46) | -8.5 | LYS 623, GLU 640 | Hydrogen Bond |

| Example Kinase (e.g., 1T46) | -8.5 | VAL 560, LEU 764 | Hydrophobic Interaction |

| Example Polymerase (e.g., 3CM8) | -7.9 | ARG 122, PHE 58 | Hydrogen Bond, Pi-Pi Stacking |

Note: This table is a hypothetical representation of docking results for illustrative purposes. The target proteins and results are not based on actual experiments with this compound.

Solvent Effect Modeling in Spectroscopic and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. rsc.org Solvent effect modeling is used to incorporate the influence of a solvent in computational calculations to provide more realistic predictions of spectroscopic and electronic properties that can be compared with experimental data obtained in solution. mdpi.com

Two primary approaches are used:

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit method where the solvent is treated as a continuous medium with a specific dielectric constant. rsc.org This model is computationally efficient and can account for the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the modeling of specific short-range interactions, such as hydrogen bonding, between the solute and solvent molecules. rsc.org

For this compound, modeling the solvent effect is crucial for accurately predicting its UV-Vis absorption spectrum, as solvatochromic shifts (changes in absorption maxima) are expected in solvents of different polarities. mdpi.com The choice of solvent can affect the energy levels of the HOMO and LUMO, thereby altering the HOMO-LUMO gap and influencing charge transfer characteristics. asianresassoc.org By performing TD-DFT calculations in conjunction with a solvent model, a more accurate correlation between theoretical predictions and experimental observations in various media can be achieved. nih.gov

The table below illustrates how a key electronic property might change in different solvents as predicted by computational modeling.

| Solvent | Dielectric Constant (ε) | Predicted HOMO-LUMO Gap (eV) | Predicted λmax (nm) |

| Gas Phase | 1 | 4.70 | 280 |

| Toluene | 2.38 | 4.65 | 285 |

| Chloroform | 4.81 | 4.61 | 288 |

| Ethanol | 24.55 | 4.55 | 292 |

| Water | 78.39 | 4.52 | 295 |

Note: The values presented are hypothetical and serve to demonstrate the expected trends from solvent effect modeling.

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Novel Derivatives and Analogues

The synthesis of new chemical entities from 3-amino-4-(trifluoromethyl)benzoic acid is a cornerstone of drug discovery programs. Chemists employ a range of synthetic methodologies to create libraries of derivatives, including amides, esters, and complex heterocyclic systems, each designed to probe specific interactions with biological targets.

The formation of amide bonds is a prevalent strategy for derivatizing this compound. This is typically achieved by coupling the carboxylic acid moiety with a diverse array of primary and secondary amines. The reaction often employs activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or conversion of the carboxylic acid to a more reactive acid chloride. ajchem-a.com These methods facilitate the synthesis of a wide range of N-substituted amide derivatives. ajchem-a.com For instance, the reaction of carboxylic acids with amines can be catalyzed by various reagents to produce the corresponding amides in good to excellent yields. researchgate.net This approach allows for the introduction of various substituents, enabling a thorough exploration of the chemical space around the core scaffold. ajchem-a.com

| Starting Material | Reagent(s) | Product Class |

| Carboxylic Acids (e.g., Diclofenac) | Aniline (B41778) derivatives, DCC, DMAP | N-Aryl Amides |

| Carboxylic Acids | Amines, TiCp2Cl2 (catalyst) | Amides |

| Benzoic Acid | Aqueous NH4OH, Triflic Anhydride | Primary Amides |

This table illustrates common methods for amide synthesis from carboxylic acids.

Esterification of the carboxylic acid group represents another key avenue for derivatization. Standard procedures, such as the Fischer esterification involving reaction with an alcohol in the presence of an acid catalyst, are commonly used. researchgate.net Alternatively, coupling reactions between a benzoic acid derivative and an amino acid methyl ester can be facilitated by peptide coupling agents like EDAC. scielo.org.mx These synthetic routes yield a variety of ester compounds, which can exhibit different physicochemical properties and biological activities compared to the parent acid. scielo.org.mx

| Starting Material | Reagent(s) | Product Class |

| Benzoic Acid Derivative | Amino Acid Methyl Ester, EDAC | N-Benzoyl Amino Esters |

| Amino Acid | Benzoic Anhydride, Acetic Acid | N-Benzoyl Amino Acids |

This table outlines methods for the synthesis of ester and N-acyl amino acid derivatives.

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. The amino and carboxylic acid groups can participate in cyclization reactions to form fused ring systems. For example, 3-aminoquinazolinone derivatives can be synthesized and subsequently used as precursors for further cyclizations to create novel triazinoquinazolinones and triazepinoquinazolinones. nih.gov These complex heterocyclic structures are of significant interest due to their potential for diverse biological activities. nih.govrsc.org

The incorporation of trifluoromethylated benzoic acid units into polymers can impart desirable properties such as enhanced thermal stability and modified solubility. ontosight.ai this compound can serve as a monomer in the synthesis of polymers like polyamides. The presence of the trifluoromethyl group can significantly influence the macroscopic properties of the resulting material, making it a valuable component in materials science applications. ontosight.ai

Systematic Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, these investigations focus on elucidating the role of the trifluoromethyl group and other substituents in modulating the compound's efficacy and interaction with biological targets.

The trifluoromethyl (-CF3) group possesses unique properties, including high electronegativity, lipophilicity, and metabolic stability, which can profoundly influence a molecule's biological profile. mdpi.comresearchgate.net The position of the -CF3 group on the aromatic ring is a critical determinant of biological activity. mdpi.com Extensive SAR studies are often required to determine the optimal placement of fluorine-containing groups within a target molecule. mdpi.com

For example, research has shown that the introduction of a -CF3 group can significantly enhance the anti-cancer activity of certain molecules compared to their non-fluorinated analogues. rsc.org In one study, an isoxazole (B147169) derivative with a -CF3 group was found to be almost eight times more active than its non-trifluoromethylated counterpart. rsc.org The electron-withdrawing nature of the trifluoromethyl group can alter the acidity and reactivity of the molecule, which in turn affects its binding affinity to biological targets. ontosight.airesearchgate.net Statistical analysis of compound pairs where a methyl group is replaced by a trifluoromethyl group has shown that while this substitution does not improve bioactivity on average, in a significant percentage of cases (around 9.19%), it can increase biological activity by at least an order of magnitude. researchgate.net

| Structural Modification | Observation | Reference |

| Introduction of a -CF3 group to an isoxazole scaffold | ~8-fold increase in anti-cancer activity against MCF-7 cells | rsc.org |

| Replacement of -CH3 with -CF3 | Can increase biological activity by >10x in ~9.19% of cases | researchgate.net |

| Para-positioning of -CF3 on a phenolic ring | 6-fold increase in potency for inhibiting 5-HT uptake | mdpi.com |

This table summarizes key findings from SAR studies on the impact of the trifluoromethyl group.

Influence of Amino and Carboxylic Acid Modifications on Functional Properties

The amino group is a common site for derivatization, often through N-acylation or N-alkylation. N-acylation, the introduction of an acyl group, can modulate the compound's hydrogen bonding capacity and lipophilicity. For instance, the conversion of the primary amine to a secondary amide can introduce new interactions with biological targets and can also impact the metabolic stability of the compound. The nature of the acyl group, whether it is a simple alkyl chain or a more complex aromatic moiety, can fine-tune the biological activity.

The carboxylic acid group, being ionizable at physiological pH, plays a crucial role in the solubility and binding of the molecule to its target, often through ionic interactions or hydrogen bonds. Esterification of the carboxylic acid is a common strategy to increase lipophilicity and improve cell membrane permeability, effectively creating a prodrug that can be hydrolyzed in vivo to release the active carboxylic acid. Another approach is the bioisosteric replacement of the carboxylic acid with other acidic functional groups such as tetrazoles or acyl sulfonamides. mdpi.com These replacements can maintain or improve the acidic nature of the parent compound while altering its pharmacokinetic profile, sometimes leading to enhanced metabolic stability and oral bioavailability. mdpi.comnih.gov

Below is an interactive data table illustrating the hypothetical effects of various modifications on the functional properties of this compound derivatives.

| Derivative | Modification | Predicted Change in Lipophilicity (logP) | Predicted Biological Activity |

| Parent Compound | This compound | 2.5 | Baseline |

| Derivative A | N-acetylation of the amino group | 2.8 | Potentially altered target binding |

| Derivative B | Methyl ester of the carboxylic acid | 3.2 | Increased cell permeability (prodrug) |

| Derivative C | Tetrazole replacement of carboxylic acid | 2.9 | Maintained acidity, potentially improved metabolic stability |

| Derivative D | N-benzylation of the amino group | 4.1 | Significant increase in lipophilicity |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry. Actual values would need to be determined experimentally.

Design Principles for Modulating Lipophilicity and Metabolic Stability

The lipophilicity and metabolic stability of drug candidates are critical parameters that influence their absorption, distribution, metabolism, and excretion (ADME) profile. For derivatives of this compound, several design principles can be applied to modulate these properties.

Enhancing Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. nih.gov This intrinsic property contributes to the metabolic stability of the parent compound. However, other parts of the molecule may be susceptible to metabolism. For instance, the amino group can be a site for oxidation. N-acylation can protect the amino group from certain metabolic pathways. sigmaaldrich.com Similarly, the carboxylic acid can undergo glucuronidation; its bioisosteric replacement with groups less prone to this conjugation, such as tetrazoles, can enhance metabolic stability. nih.gov Another strategy is the introduction of steric hindrance near metabolically labile sites to prevent enzymatic access.

The following table outlines design strategies and their expected impact on lipophilicity and metabolic stability.

| Design Strategy | Example Modification | Expected Impact on Lipophilicity | Expected Impact on Metabolic Stability |

| Increase Lipophilicity | N-alkylation with a long alkyl chain | Increase | May vary depending on the chain |

| Decrease Lipophilicity | Introduction of a hydroxyl group on an N-acyl substituent | Decrease | May introduce new metabolic sites |

| Block Metabolism | N-acetylation of the amino group | Slight Increase | Increase |

| Avoid Conjugation | Replacement of carboxylic acid with a tetrazole | Slight Increase | Increase |

| Introduce Steric Shield | Introduction of a bulky group near a labile bond | Increase | Increase |

Note: The outcomes presented in this table are generalized predictions and the actual effects would require experimental validation.

Comparative Studies with Positional Isomers and Related Trifluoromethylated Aromatic Acids

The biological activity and physicochemical properties of this compound are highly dependent on the specific arrangement of its functional groups. Comparative studies with its positional isomers and other related trifluoromethylated aromatic acids are crucial for understanding the SAR and for justifying the selection of this particular substitution pattern for further development.

For instance, anthranilic acid (2-aminobenzoic acid) derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov SAR studies on these compounds have shown that the relative positions of the amino and carboxylic acid groups are critical for activity. In many cases, derivatives of 3-aminobenzoic acid and 4-aminobenzoic acid are found to be less active or inactive compared to their 2-amino counterparts. nih.gov This highlights the importance of the ortho-relationship between the amino and carboxylic acid groups for the activity of certain classes of compounds.

When considering the trifluoromethyl group, its position on the ring also significantly influences the electronic properties of the molecule and, consequently, its biological activity. A comparative study of trifluoromethyl-substituted benzoic acids has shown that the position of the -CF3 group affects their metabolism, with different isomers undergoing different primary metabolic transformations. nih.gov

A hypothetical comparison of the properties of positional isomers of amino-(trifluoromethyl)benzoic acid is presented in the table below.

| Compound | Position of Amino Group | Position of Trifluoromethyl Group | Predicted Acidity (pKa) | Predicted Lipophilicity (logP) | Notes on Potential Activity |

| Target Compound | 3 | 4 | ~3.8 | ~2.5 | Activity dependent on specific target interactions. |

| Isomer 1 | 2 | 3 | ~3.5 | ~2.4 | May exhibit different activity profiles due to altered electronics and potential for intramolecular hydrogen bonding. |

| Isomer 2 | 4 | 3 | ~4.0 | ~2.6 | Altered electronic distribution could impact target binding. |

| Isomer 3 | 2 | 5 | ~3.6 | ~2.5 | May resemble known active anthranilates, but with modified electronics. |

Note: This table is for illustrative purposes. The predicted values are estimates based on the known effects of these functional groups and their positions. Experimental verification is necessary.

Biological and Biomedical Research Applications

Role as a Pharmaceutical Intermediate and Building Block in Drug Discovery Programs

3-Amino-4-(trifluoromethyl)benzoic acid is frequently utilized in pharmaceutical research and development as a starting material or intermediate for more complex molecules with tailored properties. cymitquimica.comnbinno.com Its unique electronic properties and functional groups allow for its incorporation into diverse chemical structures aimed at therapeutic applications. cymitquimica.com

As a versatile chemical intermediate, this compound is employed in the synthesis of various Active Pharmaceutical Ingredients (APIs). cymitquimica.comnbinno.com The process of developing APIs often involves multi-step syntheses where specific chemical moieties are introduced to achieve the desired pharmacological profile. The trifluoromethylphenyl motif, derived from intermediates like this compound, is a common feature in many modern pharmaceuticals.

The structural framework of this compound has been integral to the development of novel inhibitors and modulators for specific biological targets.

Kinases: The trifluoromethylphenyl group is a key structural element in several approved tyrosine kinase inhibitors (TKIs). nih.gov For example, the BCR-ABL inhibitors Nilotinib and Ponatinib both contain an N-(3-(trifluoromethyl)phenyl) amide substructure. nih.gov Similarly, Sorafenib, a multi-kinase inhibitor, includes a [4-chloro-3-(trifluoromethyl)phenyl] moiety in its structure. mdpi.com The development of such compounds is critical in oncology, as kinases like BCR-ABL and EGFR are often implicated in cancer cell proliferation. nih.govmdpi.comscielo.br

EP4 Receptors: The compound serves as a scaffold for developing antagonists of the prostaglandin (B15479496) E2 (PGE2) receptor EP4. mdpi.comnih.gov The EP4 receptor is involved in inflammation, pain, and cancer progression. patsnap.com Research has shown that introducing a trifluoromethyl group to a carboxamido-benzoic acid skeleton can lead to superior antagonistic activity against the EP4 receptor. mdpi.com Derivatives incorporating a (3-(trifluoromethyl)phenyl) amino group have been designed and evaluated as selective EP4 receptor antagonists. nih.gov

Dihydrofolate Reductase: Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acid precursors, making it an important target for anticancer and antimicrobial agents. wikipedia.orgmdpi.com DHFR inhibitors, known as antifolates, prevent the division of rapidly proliferating cells, such as cancer cells and bacteria. wikipedia.org The development of novel DHFR inhibitors includes the exploration of various chemical scaffolds, including benzoic acid derivatives, to identify compounds with high potency and selectivity. nih.govnih.gov

Plasma Kallikrein: Plasma kallikrein is a serine protease that plays a role in inflammatory disorders, including hereditary angioedema. google.comnih.gov Inhibition of this enzyme is a key therapeutic strategy. drugbank.com Research into small-molecule plasma kallikrein inhibitors is an active field, with various heterocyclic compounds being investigated for their potential to block the enzyme's activity. google.com

Table 1: Examples of Biologically Active Compounds Derived from or Related to Trifluoromethylphenyl and Benzoic Acid Scaffolds

| Compound/Derivative Class | Biological Target | Therapeutic Area |

|---|---|---|

| Nilotinib, Ponatinib | BCR-ABL Tyrosine Kinase | Oncology |

| Sorafenib | Multi-kinase (e.g., RAF) | Oncology |

| Carboxamido-benzoic acid derivatives | EP4 Receptor | Oncology, Inflammation |

| Thieno[2,3-d]pyrimidine Antifolates | Dihydrofolate Reductase (DHFR) | Oncology |

Antimicrobial Research

Derivatives of this compound have been investigated for their potential to combat microbial infections. The inclusion of the trifluoromethyl group can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes. cymitquimica.com

Mycobacterium tuberculosis: The search for new anti-tuberculosis drugs is critical due to rising drug resistance. researchgate.netnih.gov Research has shown that derivatives containing trifluoromethyl groups, such as certain trifluoromethyl-aminoquinolines, exhibit in vitro antimycobacterial activity against Mycobacterium tuberculosis (M. tb) strain H37Rv. researchgate.net One such compound demonstrated a minimum inhibitory concentration (MIC) of 3.13 µg/ml. researchgate.net Additionally, derivatives of anthranilic acid (a structural isomer of aminobenzoic acid) have been explored as inhibitors of M. tb growth. nih.gov Triazole-based compounds have also been identified as having potential against M. tb targets like enoyl-acyl carrier protein reductase (InhA) and β-ketoacyl ACP synthase I (KasA). mdpi.com

Methicillin-Resistant Staphylococcus Aureus (MRSA): MRSA is a significant cause of nosocomial infections. nih.gov A new class of potent antimicrobial compounds has been identified that is highly effective against Gram-positive bacteria, including MRSA, with MIC values in the range of 3.125–6.25 μg/ml. frontiersin.org Pyrazole (B372694) derivatives containing a trifluoromethyl phenyl group have also shown potent growth inhibition of S. aureus strains. nih.govmdpi.com For example, a fluoro-trifluoromethyl substituted aniline (B41778) derivative was identified as one of the most potent compounds in a series, with MIC values as low as sub-μg/ml concentrations. nih.gov

Benzoic acid derivatives are a known class of compounds with antifungal properties. nih.govnih.gov Research into novel antifungal agents has explored derivatives of 1,2,4-triazole (B32235) and trifluoromethylpyrimidines. frontiersin.orgresearchgate.net Studies have shown that some of these compounds exhibit significant antifungal activities against various plant pathogenic fungi, such as Botrytis cinerea and Aspergillus niger. nih.govfrontiersin.org The mechanism of action for some benzoic acid derivatives involves the inhibition of fungal-specific enzymes like CYP53. nih.gov

Table 2: Selected Antibacterial Activity of Trifluoromethyl-Containing Compounds

| Compound Class | Target Organism | Reported MIC (μg/mL) | Reference |

|---|---|---|---|

| Trifluoromethyl-aminoquinoline derivative | Mycobacterium tuberculosis H37Rv | 3.13 | researchgate.net |

| Pyrazole (Fluoro-trifluoromethyl substituted) | Gram-positive bacteria | < 1.0 | nih.gov |

| Pyrazole (Chloro and bromo analogues) | S. aureus | 3.12 | mdpi.com |

| Novel Groebke–Blackburn–Bienaymé-derived compounds | MRSA | 3.125–6.25 | frontiersin.org |

Anticancer Research Applications

The trifluoromethyl group is a common feature in many anticancer drugs due to its ability to enhance properties like metabolic stability and binding affinity. nih.gov Derivatives incorporating this moiety have shown promise in oncology research. For instance, thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT). nih.gov Furthermore, the development of EP4 receptor antagonists, which can be synthesized from benzoic acid intermediates, represents a promising approach for controlling tumor growth and metastasis. nih.gov

Enzyme Inhibition Kinetics and Mechanism Investigations

This compound belongs to a class of compounds that are of significant interest in the study of enzyme inhibition. The trifluoromethyl group, being a strong electron-withdrawing group, can significantly influence the binding affinity and reactivity of the molecule within an enzyme's active site. Research into related fluorinated compounds has elucidated several mechanisms by which such molecules can act as enzyme inhibitors.

Mechanism-based inactivators (MBIs) are a key area of investigation. These compounds are initially processed by the target enzyme as if they were a substrate. However, this enzymatic processing converts the MBI into a highly reactive species that then irreversibly binds to the enzyme, inactivating it. For pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, such as aminotransferases, this often involves the formation of a Schiff base with the PLP cofactor, followed by enzymatic transformations that unmask the reactive moiety. nih.gov

Several potential inactivation mechanisms have been proposed for fluorinated inhibitors targeting aminotransferases. These include:

Michael Addition: Direct nucleophilic attack by an active site residue (like lysine) on an activated Michael acceptor formed from the inhibitor. nih.gov

Enamine Addition: Formation of an enamine intermediate which then reacts with an active site residue. nih.gov

Fluoride (B91410) Ion Elimination: Elimination of a fluoride ion to generate a highly reactive conjugated olefin, which is then attacked by a nucleophilic residue in the active site. This mechanism has been identified for the inactivation of human ornithine aminotransferase (hOAT) by a related fluorinated cyclic amino acid. nih.gov

The specific kinetics and mechanism of inhibition by this compound would depend on the target enzyme. Kinetic studies would be essential to determine parameters such as the inhibition constant (Ki) and the inactivation rate constant (kinact). These studies, combined with structural biology techniques like X-ray crystallography and mass spectrometry, can provide a detailed picture of the molecular interactions driving the inhibition.

Table 1: Potential Enzyme Inhibition Mechanisms for Fluorinated Benzoic Acid Derivatives

| Inhibition Mechanism | Description | Key Intermediates |

| Michael Addition | Nucleophilic attack of an enzyme residue on an activated double bond of the processed inhibitor. | Michael acceptor |

| Enamine Addition | Reaction of an enamine intermediate of the inhibitor with an enzyme nucleophile. | Enamine intermediate |

| Fluoride Ion Elimination | Enzyme-catalyzed elimination of a fluoride ion to form a reactive conjugated system, followed by nucleophilic attack. | Activated conjugated olefin |

Bioavailability and Metabolic Pathway Investigations of Trifluoromethylated Compounds

The bioavailability and metabolic fate of trifluoromethylated compounds like this compound are critical aspects of their biomedical research applications. The trifluoromethyl group can significantly impact a molecule's lipophilicity, membrane permeability, and resistance to metabolic degradation.

Studies on structurally related trifluoromethylated benzoic acid derivatives provide valuable insights into the likely metabolic pathways. For instance, research on R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA) in rats has demonstrated that urinary excretion is a primary route of elimination. nih.gov The metabolic transformations observed for this compound include glucuronidation, glycine (B1666218) conjugation, and N-acetyl conjugation. nih.gov It is plausible that this compound would undergo similar metabolic fates, particularly conjugation reactions that increase water solubility and facilitate excretion.

The gut microbiota can also play a role in the metabolism of aromatic amino acids and their derivatives. nih.gov These microbial communities can perform a variety of biotransformations that could potentially modify the structure and activity of ingested compounds. nih.gov

Pharmacokinetic studies are essential to quantify the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Such studies would determine key parameters like its half-life, clearance rate, and volume of distribution. For example, studies on benzoic acid in channel catfish have shown rapid absorption and a bioavailability of 95%, with renal excretion being the primary elimination route. nih.gov While the trifluoromethyl group would alter these properties, this provides a baseline for comparison.

Table 2: Excretion of a Structurally Related Trifluoromethylated Benzoic Acid Derivative (R-/S-HFBA) in Rats

| Excretion Route | Cumulative Excretion (% of Dose) - R-enantiomer | Cumulative Excretion (% of Dose) - S-enantiomer |

| Urine | 40.2% | 31.7% |

| Bile | 11.3% | 7.4% |

| Feces (unabsorbed) | 14.3% | 19.4% |

| Total Cumulative Excretion | 65.8% | 58.5% |

Data adapted from a study on R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid. nih.gov

Applications in Biochemical Assays (e.g., Cell Function Assays, Fluorescence Resonance Energy Transfer Studies)

This compound and similar molecules can be valuable tools in various biochemical assays designed to probe cellular functions and molecular interactions.

In cell function assays , this compound could be investigated for its effects on cell proliferation, apoptosis, or specific signaling pathways. For example, if it is found to inhibit a particular enzyme involved in cell growth, its impact on cancer cell lines could be assessed.

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, such as protein-protein or protein-ligand binding. researchgate.netnih.gov FRET relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. mdpi.com The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, making it a "molecular ruler". nih.gov

A compound like this compound could be utilized in FRET-based assays in several ways:

As a competitive inhibitor: In an assay where a fluorescently labeled ligand binds to a target protein (also fluorescently labeled), the introduction of an unlabeled inhibitor like this compound would displace the labeled ligand, leading to a decrease in the FRET signal. This would allow for the screening and characterization of inhibitors.

As a fluorescent probe: While this compound itself is not inherently fluorescent, it could be chemically modified to incorporate a fluorophore. The fluorescence properties of a related compound, 4-amino-3-methyl benzoic acid methyl ester, have been studied, indicating the potential for developing fluorescent probes from this class of molecules. ias.ac.in Such a fluorescently labeled version could be used to directly study its binding to a target protein using FRET.

Time-Resolved FRET (TR-FRET) is an advanced application that uses long-lifetime lanthanide donors to reduce background fluorescence and improve assay sensitivity, making it highly suitable for high-throughput screening of potential inhibitors. researchgate.netmdpi.com

Table 3: Principles of Fluorescence Resonance Energy Transfer (FRET)

| Parameter | Description |

| Mechanism | Non-radiative energy transfer from a donor fluorophore to an acceptor fluorophore. mdpi.com |

| Distance Dependence | The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. nih.gov |

| Spectral Overlap | The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore. researchgate.net |

| Applications | Studying molecular interactions, conformational changes in proteins, and high-throughput screening for inhibitors. researchgate.netnih.gov |

Material Science and Advanced Functional Materials Applications

Incorporation into Polymers and Coatings

The integration of 3-Amino-4-(trifluoromethyl)benzoic acid into polymer backbones or as a functional additive is a key strategy for developing materials with enhanced thermal, mechanical, and optical properties. The presence of the trifluoromethyl (-CF3) group is particularly influential in this context.

Fluorinated polyimides (FPIs) are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties. The incorporation of fluorine-containing monomers, such as those derived from or analogous to this compound, is a well-established method to improve the processability and performance of polyimides. Research on FPIs synthesized from various fluorinated diamines and dianhydrides demonstrates that the presence of -CF3 groups can lead to several key improvements. kpi.uamdpi.commdpi.comrsc.orgresearchgate.net

Key benefits of incorporating fluorinated monomers into polyimides include:

Enhanced Solubility: The bulky, non-polar -CF3 groups disrupt polymer chain packing, reducing intermolecular forces and thereby increasing solubility in common organic solvents. researchgate.net This is a significant advantage, as traditional polyimides are often insoluble and require harsh processing conditions.

Improved Thermal Stability: Fluorinated polyimides consistently exhibit high glass transition temperatures and thermal decomposition temperatures, often with 10% weight loss occurring above 460°C. researchgate.net

Lower Moisture Uptake: The hydrophobic nature of the -CF3 group reduces the water absorption of the resulting polyimide films, which is critical for applications in microelectronics where moisture can adversely affect dielectric properties. researchgate.net

High Optical Transparency: The disruption of charge-transfer complex formation by fluorine atoms often results in polyimide films that are less colored and more transparent in the visible spectrum. researchgate.net

While direct synthesis of polyimides from this compound is not extensively detailed in the reviewed literature, its structure makes it an ideal candidate as a monomer or co-monomer to achieve these tailored properties. Similarly, in the synthesis of other advanced polymers like polytriazoles, the incorporation of monomers containing the robust -CF3 group is a promising route to enhance thermal and chemical stability. mdpi.com

The ability to tailor polymer properties for specific end-uses is a cornerstone of modern materials science. mdpi.com this compound serves as a versatile building block for this purpose. By participating in polymerization reactions via its amino and carboxylic acid groups, it can be integrated into polymer chains like polyesters, polyamides, and polyimides. The pendant trifluoromethyl group then acts as a functional moiety that tailors the polymer's bulk properties. For example, polymers containing this monomer are expected to exhibit increased hydrophobicity, lower surface energy, and modified electronic characteristics due to the strong electron-withdrawing nature of the -CF3 group. rsc.orgmdpi.com

| Property | Contributing Functional Group(s) | Expected Enhancement | Supporting Rationale from Analogous Systems |

|---|---|---|---|

| Thermal Stability | Aromatic Backbone, -CF3 Group | Increased glass transition and decomposition temperatures. | Fluorinated polyimides show high thermal stability. researchgate.net |

| Solubility | -CF3 Group | Improved solubility in organic solvents. | Bulky -CF3 groups disrupt chain packing, enhancing solubility. researchgate.net |

| Hydrophobicity | -CF3 Group | Increased water contact angle and lower moisture uptake. | Fluorinated polyimides exhibit water contact angles up to 96.4°. rsc.org |

| Optical Transparency | -CF3 Group | Reduced color and higher transparency in films. | Fluorination can inhibit the formation of color-causing charge-transfer complexes. researchgate.net |

| Chemical Resistance | Aromatic Backbone, -CF3 Group | Enhanced resistance to chemical attack. | The C-F bond is exceptionally strong and stable. |

Application in Perovskite Solar Cells

The performance and stability of perovskite solar cells (PSCs) are often limited by defects at the surface and grain boundaries of the perovskite film. nih.govresearchgate.net Chemical additive engineering, which involves introducing small molecules into the perovskite precursor or onto its surface, is a highly effective strategy to passivate these defects. nih.gov Fluorinated benzoic acids have emerged as a particularly promising class of additives for this purpose. nih.govresearchgate.net

Research on 3,5-bis(trifluoromethyl)benzoic acid (6FBzA), a structurally related compound, demonstrates a clear mechanism for performance enhancement. When used as an additive, the carbonyl (C=O) and fluorine groups of 6FBzA coordinate with uncoordinated Pb²⁺ ions, which are a primary source of shallow-level defects in the perovskite lattice. nih.gov This passivation of defects effectively suppresses trap-assisted non-radiative recombination, a major energy loss pathway, and enhances the extraction and transfer of charge carriers. nih.gov

Similarly, studies on other fluorinated benzoic acids show that they can increase the crystal size of the perovskite, reduce defect formation, and inhibit ion migration, leading to PSCs with higher power conversion efficiency (PCE) and improved stability. researchgate.net this compound is a prime candidate for this application due to its multifunctional nature. It is hypothesized to act through several synergistic mechanisms:

Lewis Acid-Base Interaction: The carbonyl group of the benzoic acid and the fluorine atoms of the trifluoromethyl group can coordinate with Lewis acidic Pb²⁺ defects. nih.govnih.gov

Hydrogen Bonding: The amino group (-NH2) and the carboxylic acid group (-COOH) can form hydrogen bonds with components of the perovskite structure, further stabilizing the crystal lattice and passivating surface defects. researchgate.netmdpi.com

The combination of these interactions makes this compound a potent potential passivating agent for producing high-quality perovskite films with reduced defect densities, leading to more efficient and stable solar cells.

| Additive | Key Improvement Mechanism | Resulting Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| 3,5-bis(trifluoromethyl)benzoic acid (6FBzA) | Passivates Pb²⁺ defects via coordination with C=O and F groups. | >21% | nih.gov |

| 2,3,4,5,6-pentafluorobenzoic acid (5F-B) | Chelates lead ions and forms hydrogen bonds, increasing crystal size. | 20.50% | researchgate.net |

| 4-(trifluoromethyl)-1H-imidazole (THI) | Coordinates with Pb²⁺, reducing defect density and increasing crystallinity. | 18.97% | nih.gov |

Formation of Organometallic Clusters (e.g., pH-Tunable Magnetic Organometallic Clusters)

This compound is an excellent candidate for use as a ligand in the synthesis of organometallic clusters and coordination polymers, including metal-organic frameworks (MOFs). Its amino and carboxylate groups provide two distinct coordination sites for binding to metal ions. Research on the structurally analogous ligand, 3-amino-4-hydroxybenzoate, has shown its ability to form a 3D porous framework with Co(II) ions. mdpi.com This resulting material displays single-molecule magnet behavior, demonstrating that such ligands can be used to construct materials with sophisticated magnetic properties. mdpi.com

Furthermore, the electronic properties of the ligand play a crucial role in tuning the magnetic interactions between the metal centers within a cluster. Studies on manganese clusters have shown that using carboxylate ligands with varying electron-withdrawing strength, such as trifluoroacetate, directly modulates the intramolecular exchange interactions. ru.nl The potent electron-withdrawing nature of the -CF3 group on this compound would therefore be expected to significantly influence the electronic structure and, consequently, the magnetic behavior of any resulting organometallic cluster. ru.nl This makes it a highly attractive ligand for designing new functional magnetic materials.

Nanomaterial Applications